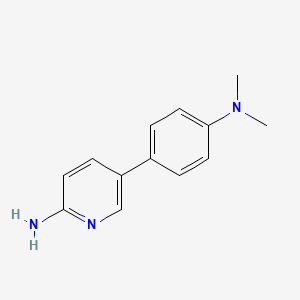

5-(4-(Dimethylamino)phenyl)pyridin-2-amine

Übersicht

Beschreibung

5-(4-(Dimethylamino)phenyl)pyridin-2-amine is an organic compound that belongs to the class of dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring through a nitrogen atom. The phenyl ring has a dimethylamino group attached to it .Physical and Chemical Properties Analysis

The molecular formula of this compound is C13H15N3, and its molecular weight is 213.28 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available.Wissenschaftliche Forschungsanwendungen

Macrocyclic Pyridyl Polyoxazoles

Pyridyl polyoxazoles, including derivatives with a 2-(dimethylamino)ethyl chain attached to the 5-position of the phenyl ring, have been identified as selective G-quadruplex stabilizers with notable cytotoxic activity and potential anticancer properties. These compounds have shown efficacy in vitro and in vivo against human breast cancer xenografts in mice, correlating their ability to stabilize G-quadruplex DNA with cytotoxicity in human tumor cell lines (Blankson et al., 2013).

Synthesis of Chromeno Pyridin-5-one Derivatives

A series of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives, including compounds with 4-(2-(dimethylamino)vinyl) substituents, have been synthesized. These compounds offer a simple, mild, and environmentally friendly synthesis pathway, showcasing the versatility of the 5-(4-(Dimethylamino)phenyl)pyridin-2-amine structure in chemical synthesis (Kibou et al., 2016).

Fluorescent Probes for Carbon Dioxide Detection

Novel fluorescent probes based on tertiary amine moieties, including 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, have been developed for the quantitative detection of low levels of carbon dioxide. These compounds exhibit an aggregation-enhanced emission feature and have shown promise for selective, real-time, and quantitative detection of CO2, potentially applicable in biological and medical settings (Wang et al., 2015).

Nucleophilic and Hydrogen Bonding Catalysis

4-(Dimethylamino)pyridine (DMAP) derivatives have been utilized in asymmetric nucleophilic catalysis. This innovative approach has demonstrated effectiveness in various processes, including the kinetic resolution of amines, highlighting the chemical versatility and potential applications of dimethylamino-substituted compounds in catalysis (De et al., 2009).

Photophysical Properties of Borondipyrromethene Analogues

Studies on the photophysical properties of borondipyrromethene analogues, including compounds with tertiary amine groups like 8-(4-N,N-dimethylaminophenyl), have revealed insights into fluorescence behavior in different solvents. These findings contribute to the understanding of charge transfer mechanisms in fluorescent compounds and their potential applications in imaging and sensing technologies (Qin et al., 2005).

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately . The compound should be stored in a dry place and kept away from sources of ignition .

Eigenschaften

IUPAC Name |

5-[4-(dimethylamino)phenyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16(2)12-6-3-10(4-7-12)11-5-8-13(14)15-9-11/h3-9H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQZKJLMUQSQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648056 | |

| Record name | 5-[4-(Dimethylamino)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-77-4 | |

| Record name | 5-[4-(Dimethylamino)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.